N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(25-5-2)7-6-8-17(18)26-20(22)21-19(23)14-9-11-15(24-3)12-10-14/h1,6-12H,5,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMKLIZVCZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a benzothiazole moiety, which is known for its pharmacological significance, particularly in the development of anticancer agents and inhibitors of various biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells.
Table 1: In Vitro Antitumor Activity of Related Compounds
| Compound Name | Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 99.98 | 6.92 |
| Compound B | MCF7 | 100.39 | 8.26 |
| N-(4-Ethoxy...) | DU145 | 99.93 | 7.89 |
| Sunitinib | HepG2 | 98.61 | 7.60 |
The mechanism by which this compound exerts its effects is likely related to the induction of apoptosis in cancer cells. Research indicates that such compounds can arrest the cell cycle at specific phases (e.g., S phase), leading to increased apoptosis rates through mitochondrial pathways.
Case Study: Apoptosis Induction
In a controlled study, treatment with N-(4-ethoxy...) led to:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- Activation of caspase pathways indicative of apoptosis.
Inhibition of IAPs
Another significant aspect of N-(4-ethoxy...)-4-methoxybenzamide's biological activity is its potential to inhibit Inhibitors of Apoptosis Proteins (IAPs). This inhibition can enhance the efficacy of other anticancer therapies by promoting apoptosis in resistant cancer cells.
Pharmacological Implications
The diverse biological activities of benzothiazole derivatives suggest that N-(4-ethoxy...)-4-methoxybenzamide could serve as a lead compound for further drug development. Its ability to target multiple pathways involved in cancer progression makes it a candidate for combination therapies aimed at improving patient outcomes.
Future Directions
Further research is essential to:
- Elucidate the exact molecular mechanisms of action.
- Conduct in vivo studies to assess therapeutic efficacy and safety.
- Explore structure-activity relationships (SAR) to optimize potency and selectivity.
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- Target Compound : 4-ethoxy, 3-prop-2-ynyl.
- : 4-ethoxy, 3-prop-2-ynyl (but with a 4-diethylsulfamoylbenzamide group). The sulfamoyl group increases molecular weight (471.6 g/mol) and hydrogen bond acceptor count (6 vs. ~4 in the target) .
- : 4-methoxy, 3-prop-2-enyl (allyl).
- : 4-methyl, 3-prop-2-ynyl. The methyl group reduces polarity compared to ethoxy, increasing logP values .
Substituents on the Benzamide Group
- Target Compound : 4-methoxy (electron-donating).
- : 4-nitro (electron-withdrawing). This substitution significantly increases polarity (Topological Polar Surface Area = 113 Ų) and reduces metabolic stability compared to the methoxy group .
- : 3-fluoro. The fluorine atom enhances electronegativity and may improve membrane permeability (XLogP3 = 4.1 vs. ~3.9 for methoxy) .
- : 4-diethylsulfamoyl. This bulky group introduces steric hindrance and increases solubility in polar solvents due to sulfonamide’s hydrophilic nature .
Physicochemical Properties
A comparative analysis of key computed properties is summarized below:
*Estimated based on structural similarity.
Key Observations:
Molecular Weight : The diethylsulfamoyl derivative () has the highest molecular weight (471.6 g/mol), which may limit blood-brain barrier permeability compared to the target compound (~333 g/mol) .
Lipophilicity (XLogP3) : Most analogs exhibit XLogP3 values between 3.9–4.2, suggesting moderate lipophilicity suitable for oral bioavailability. The 3-fluoro substituent () slightly increases logP due to fluorine’s hydrophobic character .
Rotatable Bonds : The diethylsulfamoyl group introduces 8 rotatable bonds (vs. 4 in the target), increasing conformational flexibility but possibly reducing metabolic stability .
Preparation Methods
Synthesis of 4-Ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of a substituted thiourea derivative. A representative protocol involves:
- Starting Material : 2-Amino-4-ethoxybenzothiazole (prepared from 4-ethoxy-2-aminothiophenol and cyanogen bromide).
- Propargylation : Reaction with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Mechanism : Nucleophilic substitution (SN2) at the 3-position of the benzothiazole ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 65–70% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Acylation with 4-Methoxybenzoyl Chloride
The intermediate 4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine is acylated to introduce the 4-methoxybenzamide group:
- Reagents : 4-Methoxybenzoyl chloride, triethylamine (Et₃N), catalytic dimethylaminopyridine (DMAP).
- Procedure :
Key Observations :
- Excess acyl chloride ensures complete conversion.
- DMAP accelerates the acylation by activating the carbonyl group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Et₃N |
| Catalyst | DMAP |
| Temperature | 0°C → room temperature |
| Time | 6 hours |
| Yield | 75–80% |
Purification : Recrystallization from acetonitrile or ethyl acetate/hexane.
Optimization and Mechanistic Insights
Role of Base in Propargylation
The choice of base significantly impacts the propargylation efficiency:
Acylation Catalysis
DMAP’s role as a nucleophilic catalyst is critical in overcoming steric hindrance from the propargyl group. Without DMAP, reaction times extend to 24 hours with lower yields (~50%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Mass Spectrometry
- ESI-MS : m/z 366.44 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈N₂O₃S.
Challenges and Limitations
Q & A
Q. Critical Conditions :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | 60–80°C for cyclization; room temperature for amide coupling to prevent decomposition |
| Solvent | Ethanol for cyclization; anhydrous dichloromethane for moisture-sensitive steps |
| Catalyst | Palladium on carbon (10% w/w) for alkyne functionalization |
| Reaction Time | 12–24 hours for cyclization; 4–6 hours for amide coupling |
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole ring and substituent positions (e.g., ethoxy vs. methoxy groups). For example, the prop-2-ynyl group shows characteristic alkyne proton signals at δ 2.1–2.3 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.12) and detect isotopic patterns for chlorine or sulfur .
Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
